

Spectroscopic data of 4-Hydroxyquinoline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 4-Hydroxyquinoline

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of foundational molecules like **4-hydroxyquinoline** is paramount. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-hydroxyquinoline**, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data of 4-Hydroxyquinoline

The following tables summarize the key spectroscopic data for **4-hydroxyquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Assignment	Chemical Shift (δ) in ppm
A	11.91
В	8.167
С	7.970
D	7.678
E	7.605
F	7.358
G	6.115
Note: Data acquired on a 400 MHz instrument in DMSO-d6.[1][2]	

¹³C NMR Spectroscopic Data

Assignment	Chemical Shift (δ) in ppm	
C2	164.5	
C3	102.7	
C4	178.1	
C4a	124.8	
C5	124.3	
C6	123.5	
C7	132.1	
C8	115.8	
C8a	140.7	
Note: Data acquired in DMSO-d6.		

Infrared (IR) Spectroscopy

Technique	Key Absorption Bands (cm ⁻¹)	
KBr disc	3410 (O-H stretch), 3050 (aromatic C-H stretch), 1640 (C=O stretch), 1590, 1550, 1470 (aromatic C=C stretch)	
Nujol mull	Consistent with KBr disc, with additional peaks from nujol.	

Mass Spectrometry (MS)

Mass Speak			
Technique	m/z Value	Relative Intensity (%)	Assignment
Electron Ionization (EI)	145.0	100.0	[M]+ (Molecular Ion)
117.0	55.3	[M-CO]+	_
90.0	19.9	_	_
89.0	15.9	_	
116.0	8.4	_	
63.0	8.3	_	
Note: Data obtained via direct insertion at 75 eV.[1]			

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

• Weigh approximately 5-10 mg of 4-hydroxyquinoline.

- Dissolve the sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[3]
- Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it within the instrument.[4]
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which enhances spectral resolution.
- For ¹H NMR, set the appropriate acquisition parameters, including a sufficient number of scans (typically 8-16), spectral width, and a suitable relaxation delay.
- For ¹³C NMR, tune the probe to the ¹³C frequency. The spectrum is generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Acquire the Free Induction Decay (FID).

Data Processing:

- Perform a Fourier transform on the acquired FID to convert the time-domain data into the frequency domain.
- Apply phase correction and baseline correction to the spectrum.
- Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

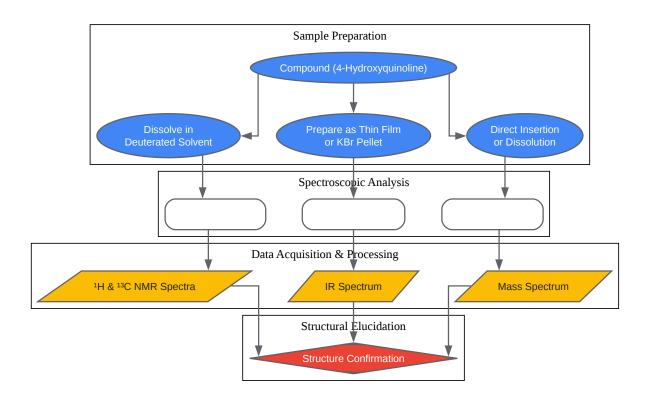
 Dissolve a small amount (around 50 mg) of 4-hydroxyquinoline in a volatile solvent like methylene chloride or acetone.

- Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
- Mount the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

KBr Pellet Method:

- Finely grind approximately 1-2 mg of 4-hydroxyquinoline with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the spectrometer's sample holder for analysis.

Mass Spectrometry


Electron Ionization (EI) Mass Spectrometry:

- Introduce a small amount of the 4-hydroxyquinoline sample into the mass spectrometer, often via a direct insertion probe for solid samples.
- The sample is then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-hydroxyquinoline**.

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 4-Hydroxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Hydroxyguinoline(611-36-9) 13C NMR [m.chemicalbook.com]
- 2. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data of 4-Hydroxyquinoline (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3024213#spectroscopic-data-of-4-hydroxyquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com